The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule with significant potential in scientific research. It is identified by the CAS number 1396844-79-3 and has a molecular formula of C14H18N2O2S2, leading to a molecular weight of approximately 310.4 g/mol. This compound belongs to a class of chemical entities that may exhibit various biological activities, making it a subject of interest for medicinal chemistry and pharmacological studies.
Research on this compound can be sourced from various chemical databases, including ChemSrc and BenchChem, which provide detailed descriptions, properties, and synthesis methods relevant to the compound.
This compound can be classified under the following categories:
The synthesis of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. The synthetic route may include:
Technical details regarding specific reagents, solvents, and reaction conditions would be crucial for replicating these synthesis methods in a laboratory setting.
The molecular structure of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone can be represented using various structural formulas:
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=C(C=C3)The structure features a piperidine ring connected to a thiazole group via a thioether linkage and a naphthalene moiety attached through an amide bond.
The compound may undergo various chemical reactions typical for its functional groups:
These reactions are essential for understanding the reactivity profile of the compound and its potential transformations in biological systems.
While specific data on the mechanism of action for this compound is limited, compounds with similar structures often interact with biological targets through:
Understanding these mechanisms is crucial for predicting biological activity and therapeutic potential.
These properties are significant for practical applications in laboratory settings and potential formulations.
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone has potential applications in:
The ongoing research into such compounds highlights their importance in advancing scientific knowledge and therapeutic options.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4